molecular formula C15H20N4O2S B5357174 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine

Cat. No.: B5357174
M. Wt: 320.4 g/mol
InChI Key: JVKCGWKOTFRZDF-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis or automated reactors. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.

    1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-ethylpiperazine: Similar structure but with an ethyl group instead of a phenyl group.

    1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-isopropylpiperazine: Similar structure but with an isopropyl group instead of a phenyl group.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-18-13-15(12-16-18)22(20,21)19-10-8-17(9-11-19)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKCGWKOTFRZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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